N-(2-chloro-4-nitrophenyl)benzamide: Structural Characterization, Synthesis, and SAR Profiling in Drug Development
N-(2-chloro-4-nitrophenyl)benzamide: Structural Characterization, Synthesis, and SAR Profiling in Drug Development
Executive Summary
In the landscape of modern drug discovery, benzanilide derivatives have emerged as highly versatile scaffolds, particularly in the development of mitochondrial uncouplers and targeted metabolic modulators[1]. N-(2-chloro-4-nitrophenyl)benzamide serves as a critical structural analog in Structure-Activity Relationship (SAR) studies, most notably acting as a comparative baseline for the FDA-approved anthelmintic and mitochondrial uncoupler, Niclosamide[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative guide on the physicochemical properties, synthetic methodologies, and analytical workflows associated with N-(2-chloro-4-nitrophenyl)benzamide. Rather than merely outlining protocols, this guide emphasizes the causality behind experimental design, ensuring that every workflow described functions as a self-validating system.
Chemical Identity & Physicochemical Properties
Understanding the exact physicochemical parameters of N-(2-chloro-4-nitrophenyl)benzamide is critical for predicting its pharmacokinetics, membrane permeability, and behavior in biological assays. The substitution of the strongly electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the aniline ring significantly impacts the electronic distribution of the molecule, lowering the pKa of the central amide proton[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Causality Impact |
| IUPAC Name | N-(2-chloro-4-nitrophenyl)benzamide | Standard nomenclature[2] |
| Molecular Formula | C13H9ClN2O3 | Determines stoichiometric calculations[2] |
| Molecular Weight | 276.67 g/mol | Critical for precise molarity in in vitro assays[2] |
| Exact Mass | 276.03017 Da | Used for High-Resolution Mass Spectrometry (HRMS) validation[2] |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | Optimal for cellular membrane permeability (< 90 Ų indicates good diffusion)[2] |
| SMILES String | C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[O-])Cl | Utilized for in silico molecular docking and QSAR modeling[2] |
Structural Biology & Mechanistic Insights
N-(2-chloro-4-nitrophenyl)benzamide is frequently utilized in medicinal chemistry to dissect the mechanism of action of benzanilide-based mitochondrial uncouplers[1].
Mitochondrial uncouplers operate by transporting protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and dissipating the proton gradient[1]. For a molecule to act as an effective protonophore, it requires:
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A weakly acidic proton (to release in the high-pH mitochondrial matrix).
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High lipophilicity (to cross the hydrophobic IMM in both protonated and deprotonated states).
The SAR Causality: Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) possesses a critical hydroxyl (-OH) group on the benzoyl ring, which acts as the primary protonophore. N-(2-chloro-4-nitrophenyl)benzamide lacks this hydroxyl group. By utilizing this compound in comparative assays, researchers can isolate the protonophoric contribution of the central amide N-H bond. The electron-withdrawing -NO2 and -Cl groups on the aniline ring withdraw electron density via inductive and resonance effects, increasing the acidity of the amide proton, albeit to a lesser extent than a phenolic -OH. This makes N-(2-chloro-4-nitrophenyl)benzamide an indispensable negative control or "weak uncoupler" baseline in metabolic reprogramming studies[1].
Figure 2: Logical relationship of structure-activity (SAR) and mitochondrial uncoupling mechanism.
Chemical Synthesis Protocol & Analytical Validation
The synthesis of N-(2-chloro-4-nitrophenyl)benzamide relies on a nucleophilic acyl substitution. Because the 2-chloro-4-nitroaniline is a highly deactivated, weak nucleophile, the reaction conditions must be carefully controlled to force the reaction to completion.
Step-by-Step Synthesis Methodology
Step 1: Preparation of the Reaction Mixture
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Action: Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen (N2) atmosphere.
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Causality & Validation: The N2 atmosphere is mandatory. Benzoyl chloride is highly susceptible to hydrolysis; ambient moisture will convert it into unreactive benzoic acid. DCM is selected because it is an aprotic solvent that readily dissolves both the starting materials and the transition states without participating in hydrogen bonding, which would further deactivate the weak nucleophile.
Step 2: Base Addition and Temperature Control
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Action: Add Triethylamine (TEA, 1.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath.
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Causality & Validation: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the 2-chloro-4-nitroaniline, converting it into an ammonium salt and completely halting the reaction. Cooling to 0°C controls the exothermic addition, preventing the formation of unwanted side products.
Step 3: Electrophile Addition and Propagation
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Action: Add benzoyl chloride (1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
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Causality & Validation: Dropwise addition prevents localized heating. TLC provides a self-validating visual confirmation; the disappearance of the distinct yellow spot of the nitroaniline starting material confirms reaction completion.
Step 4: Workup and Purification
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Action: Quench the reaction with 1M HCl, followed by washing the organic layer with saturated NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.
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Causality & Validation: The 1M HCl wash selectively removes excess TEA and any unreacted aniline. The NaHCO3 wash neutralizes residual acid and removes any benzoic acid byproduct. Recrystallization from ethanol leverages the differential solubility of the product versus impurities at high temperatures, yielding high-purity crystals suitable for biological assays.
Figure 1: Step-by-step synthesis workflow for N-(2-chloro-4-nitrophenyl)benzamide.
Experimental Workflows: Cellular Metabolic Profiling
To evaluate the biological impact of N-(2-chloro-4-nitrophenyl)benzamide, the Seahorse XF Cell Mito Stress Test is the gold-standard protocol. This assay measures the Oxygen Consumption Rate (OCR) of live cells in real-time, allowing researchers to differentiate between mitochondrial uncoupling and respiratory inhibition[1].
Seahorse XF Assay Protocol
Step 1: Cell Preparation and Sensor Calibration
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Action: Seed HCT116 colon cancer cells at 10,000 cells/well in an XF96 microplate. Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.
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Causality & Validation: A non-CO2 incubator is strictly required for calibration because ambient CO2 alters the pH of the calibrant, which would invalidate the highly sensitive fluorometric pH and O2 sensors on the cartridge.
Step 2: Compound Preparation
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Action: Dissolve N-(2-chloro-4-nitrophenyl)benzamide in DMSO to create a 10 mM stock. Dilute into XF Assay Medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM), ensuring the final DMSO concentration remains below 0.1%.
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Causality & Validation: DMSO concentrations above 0.1% can induce basal cellular toxicity, artificially depressing the OCR and generating false-positive readings for mitochondrial inhibition.
Step 3: Sequential Injection and OCR Measurement
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Action: Run the assay with the following injection strategy:
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Port A: Oligomycin (1.5 µM final)
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Port B: N-(2-chloro-4-nitrophenyl)benzamide (Test compound) vs. FCCP (Positive Control)
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Port C: Rotenone / Antimycin A (0.5 µM final)
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Causality & Validation: This sequential injection is a perfectly self-validating system. Oligomycin inhibits ATP synthase, dropping OCR to represent only natural proton leak. Injecting the test compound immediately after allows us to isolate its specific uncoupling capacity. If the compound acts as an uncoupler, OCR will spike independently of ATP demand as the mitochondria attempt to restore the dissipated gradient[1]. The final injection of Rotenone/Antimycin A completely shuts down the electron transport chain (Complex I and III), proving that all previously measured OCR was strictly mitochondrial in origin.
References
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N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem . National Center for Biotechnology Information. Available at:[Link]
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Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity . ResearchGate. Available at:[Link]
